Angelitriol

Description

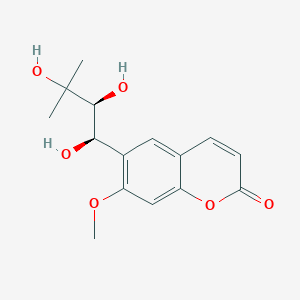

Structure

3D Structure

Properties

Molecular Formula |

C15H18O6 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

7-methoxy-6-[(1R,2S)-1,2,3-trihydroxy-3-methylbutyl]chromen-2-one |

InChI |

InChI=1S/C15H18O6/c1-15(2,19)14(18)13(17)9-6-8-4-5-12(16)21-10(8)7-11(9)20-3/h4-7,13-14,17-19H,1-3H3/t13-,14+/m1/s1 |

InChI Key |

PCSZTTAMZGNQNB-KGLIPLIRSA-N |

Isomeric SMILES |

CC(C)([C@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O)O |

Canonical SMILES |

CC(C)(C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O)O |

Origin of Product |

United States |

Contextualization Within Natural Product Chemistry and Coumarin Derivatives

Angelitriol is classified within the broad and diverse field of natural product chemistry, which focuses on chemical compounds derived from living organisms. wikipedia.org Specifically, it belongs to the coumarin (B35378) family of compounds. cqvip.comwikipedia.org Coumarins are a significant class of phenylpropanoids, characterized by a benzopyran-2-one core structure. wikipedia.orgchiet.edu.eg These compounds are widely distributed in the plant kingdom and are known for their varied biological activities. chiet.edu.egmdpi.com

The genus Angelica, a member of the Apiaceae family, is a particularly rich source of coumarin derivatives. researchgate.netwikipedia.org Many species within this genus, such as Angelica pubescens and Angelica biserrata, are known to produce a wide array of these compounds, including this compound. ebi.ac.uknih.govnih.gov The structural diversity of coumarins isolated from Angelica species contributes to their wide range of pharmacological properties. researchgate.net

Historical Perspective of Angelitriol Research and Discovery

The discovery of Angelitriol is intrinsically linked to the phytochemical investigation of plants from the Angelica genus, which have a long history of use in traditional medicine. nih.govnih.gov Research into the chemical constituents of these plants led to the isolation and characterization of numerous compounds, including this compound. It was first isolated from the roots of Angelica pubescens. ebi.ac.ukontobee.org

Subsequent research further identified this compound in other related species, such as Angelica biserrata. nih.govnih.gov The structural elucidation of this compound was achieved through comprehensive spectroscopic analyses, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov Its chemical structure was determined to be 6-[(1R,2S)-1,2,3-trihydroxy-3-methylbutyl]-7-methoxycoumarin. researchgate.net

Significance of Angelitriol in Chemical Biology and Phytochemistry

Natural Sources and Botanical Origins of this compound

The primary sources of this compound are plants belonging to the Apiaceae (or Umbelliferae) family, a large and economically important family of aromatic flowering plants. wikipedia.orgresearchgate.net This family includes well-known plants such as carrots, celery, and parsley. wikipedia.org

Angelica pubescens Species and Related Taxa

This compound was first isolated from the roots of Angelica pubescens Maxim f. biserrata Shan et Yuan. researchgate.netthieme-connect.com This plant, also known as Angelica biserrata, is a traditional Chinese medicine referred to as 'Duhuo'. researchgate.netsci-hub.se It is primarily found in regions of China such as Sichuan and Hubei provinces and is also cultivated in Japan. researchgate.netnih.gov The genus Angelica encompasses about 90 species of biennial and perennial herbs native to temperate and subarctic regions of the Northern Hemisphere. wikipedia.org Angelica pubescens and its variant A. biserrata are recognized for containing a variety of coumarins and volatile oils. researchgate.netresearchgate.net

The following table details the botanical classification of Angelica pubescens:

| Taxonomic Rank | Classification |

| Kingdom | Plantae |

| Clade | Tracheophytes |

| Clade | Angiosperms |

| Clade | Eudicots |

| Clade | Asterids |

| Order | Apiales |

| Family | Apiaceae |

| Genus | Angelica |

| Species | Angelica pubescens |

Data sourced from multiple references. wikipedia.orgontario.ca

Other Plant Families and Genera Yielding this compound

Beyond the Angelica genus, this compound has been isolated from other plants within the Apiaceae family and even from the Rutaceae family. Research has identified its presence in Ostericum grosseserratum (Maxim.) Kitag., another member of the Apiaceae family. kew.orggbif.org Additionally, this compound has been isolated from Citrus x limon (L.) Osbeck, a member of the Rutaceae family, specifically from the roots. researchgate.netresearchgate.net The compound has also been found in Ferulago macedonica. mpn.gov.rs

Isolation and Purification Methodologies for this compound

The process of obtaining pure this compound from its natural sources involves several key steps, from initial extraction to final purification.

Extraction Techniques from Plant Matrix

The initial step in isolating this compound involves extracting the compound from the plant material. A common method is solvent extraction, where the dried and powdered plant parts, typically the roots, are treated with a solvent to dissolve the desired compounds. researchgate.netnih.govnih.gov

Commonly used extraction techniques include:

Maceration: Soaking the plant material in a solvent at room temperature for an extended period. nih.govijsra.net

Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles fresh solvent over the plant material. nih.govijsra.net

Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and plant material, which can accelerate the extraction process. ijpjournal.comijamtes.org

Ultrasound-Assisted Extraction (UAE): Employing ultrasonic waves to disrupt cell walls and enhance solvent penetration. nih.govijpjournal.com

For the isolation of this compound from Angelica pubescens f. biserrata, researchers have used an ethyl acetate (B1210297) (EtOAc)-soluble fraction of the root extract. thieme-connect.com In the case of its isolation from Citrus x limon, a methanol (B129727) crude extract of the roots was the starting point. researchgate.netresearchgate.net The choice of solvent is crucial and depends on the polarity of the target compound. nih.govijsra.net

Chromatographic Separation Strategies for this compound Enrichment

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for separating this compound from this mixture. nih.gov Column chromatography is a widely used method for the initial separation of compounds. researchgate.net The extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is used to move the components through the column at different rates, leading to separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the purification of this compound. nih.gov HPLC offers higher resolution and faster separation times compared to traditional column chromatography. nih.gov Different types of HPLC columns and mobile phase compositions can be optimized to achieve the desired separation. cqvip.com

Crystallization and High-Purity Isolation Protocols

The final step in obtaining pure this compound is often crystallization. nih.govnih.gov After chromatographic separation, the enriched fractions containing this compound are concentrated. A suitable solvent or solvent system is then used to induce crystallization. nih.gov This process relies on the principle that the solubility of a compound decreases as the solution becomes saturated, leading to the formation of highly ordered solid crystals. nih.gov

The purity of the isolated this compound is then confirmed using various analytical techniques, including melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which also help in elucidating its chemical structure. researchgate.netnih.gov The structure of this compound has been confirmed as 6-[(1R,2S)-1,2,3-trihydroxy-3-methylbutyl]-7-methoxycoumarin. researchgate.netthieme-connect.com

Structural Characterization and Stereochemical Analysis of this compound

The definitive structure of this compound was determined through a combination of comprehensive spectroscopic analyses and chiroptical methods. researchgate.net These techniques allowed for the unambiguous assignment of its planar structure and its three-dimensional stereochemistry. The compound was identified as 6-[(1R,2S)-1,2,3-trihydroxy-3-methylbutyl]-7-methoxycoumarin. researchgate.net

Spectroscopic analysis is fundamental to the structural elucidation of a novel compound. nih.gov A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV/Vis) spectroscopy provides complementary information to piece together the molecular puzzle. While detailed spectral peak lists for this compound are not available in the cited literature, the role of each technique in its structural determination can be described.

Mass Spectrometry (MS): This technique is used to determine the mass-to-charge ratio of a molecule, thereby establishing its molecular weight and elemental formula. For this compound, high-resolution mass spectrometry would confirm the molecular formula C₁₅H₁₈O₆, corresponding to a precise mass of 294.31 daltons. epdf.pubdevice.report

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups from the triol side chain, a lactone carbonyl (C=O) group typical of the coumarin (B35378) core, aromatic C=C bonds, and C-O ether linkages.

UV/Vis Spectroscopy: This method provides information about the electronic transitions within the molecule, highlighting the chromophore system. As a coumarin derivative, this compound possesses a conjugated system that absorbs UV light. The UV/Vis spectrum is characteristic of the 7-methoxycoumarin (B196161) chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for mapping the carbon-hydrogen framework of an organic molecule. nih.gov

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) would have been used to establish the connectivity between protons and carbons, confirming the coumarin skeleton and the structure of the complex alkyl side chain attached at the C-6 position.

The following table summarizes the key physical and structural properties of this compound derived from these methods.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₁₅H₁₈O₆ | epdf.pubdevice.report |

| Molecular Weight | 294.31 Da | epdf.pubdevice.report |

| Appearance | Colorless needles | epdf.pubdevice.report |

| Melting Point | 167–169°C | epdf.pubdevice.report |

| Systematic Name | 6-[(1R,2S)-1,2,3-trihydroxy-3-methylbutyl]-7-methoxycoumarin | researchgate.net |

Determining the absolute configuration of chiral centers is a critical step in structural elucidation for chiral molecules. scielo.br this compound possesses two stereocenters in its side chain, and its complete structure was assigned as 6-[(1R,2S)-1,2,3-trihydroxy-3-methylbutyl]-7-methoxycoumarin. researchgate.net This assignment relies on chiroptical methods, which are sensitive to the three-dimensional arrangement of atoms. scielo.br

Optical Rotation (OR) / Optical Rotatory Dispersion (ORD): Optical rotation measures the rotation of plane-polarized light by a chiral sample. This compound has a measured specific rotation of [α]D²² = -69° (c = 0.12, CHCl₃), indicating that it is optically active and levorotatory (rotates light to the left). epdf.pubdevice.report ORD measures this rotation as a function of wavelength.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, particularly in the vicinity of its UV-absorbing chromophores. frontiersin.org For a molecule like this compound, the coumarin nucleus acts as a chromophore. The experimental ECD spectrum would be compared with theoretical spectra calculated using methods like Time-Dependent Density Functional Theory (TD-DFT) for possible stereoisomers. nih.govrsc.org A match between the experimental spectrum and the calculated spectrum for the (1R, 2S) isomer would confirm its absolute configuration.

The determination of the (1R, 2S) configuration for this compound was crucial for its definitive structural identification. researchgate.net

X-ray crystallography is a powerful technique that can provide an unambiguous determination of the three-dimensional structure of a molecule in its crystalline form, including precise bond lengths, bond angles, and absolute stereochemistry. numberanalytics.compages.dev The technique works by analyzing the diffraction pattern produced when X-rays are passed through a single, well-ordered crystal. csic.es

This compound has been isolated as "colorless needles," a crystalline form that is potentially suitable for single-crystal X-ray diffraction analysis. epdf.pubdevice.report However, the available literature primarily credits the structural elucidation of this compound to spectroscopic methods. researchgate.net This suggests that while the compound is crystalline, its structure was solved and proven without resorting to X-ray analysis, or that such an analysis has not been reported. If an analysis were performed, it would provide a definitive electron density map confirming the connectivity and the (1R, 2S) absolute configuration established by spectroscopic and chiroptical techniques.

Elucidation of this compound Biosynthetic Precursors

The journey to understanding the biosynthesis of any natural product begins with the identification of its fundamental molecular precursors. For this compound, a coumarin derivative, it is hypothesized that its biosynthesis would stem from the shikimate pathway, which is the common route for the synthesis of aromatic amino acids and other aromatic compounds in plants and microorganisms.

Key Research Questions:

Primary Precursor: Is L-phenylalanine, derived from the shikimate pathway, the primary precursor for the coumarin backbone of this compound?

Side Chain Origin: What is the biosynthetic origin of the 1,2,3-trihydroxy-3-methylbutyl side chain? Is it derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, both of which produce isoprenoid precursors?

Labeling Studies: Isotopic labeling studies, using precursors such as ¹³C-labeled phenylalanine or isoprenoid pathway intermediates, would be essential to trace the incorporation of these molecules into the final this compound structure.

Identification and Characterization of Biosynthetic Enzymes

Once the precursors are identified, the next critical step is to identify and characterize the enzymes that catalyze the conversion of these precursors into this compound. This would involve a combination of bioinformatics, transcriptomics, and classical biochemical approaches.

Hypothetical Enzyme Classes Involved:

| Enzyme Class | Potential Role in this compound Biosynthesis |

| Phenylalanine Ammonia-Lyase (PAL) | Conversion of L-phenylalanine to cinnamic acid. |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylation of cinnamic acid to p-coumaric acid. |

| 4-Coumarate-CoA Ligase (4CL) | Activation of p-coumaric acid to its CoA-thioester. |

| Hydroxylases (e.g., Cytochrome P450s) | Multiple hydroxylation steps on the coumarin ring and the side chain. |

| Methyltransferases | Addition of the methoxy (B1213986) group at the C7 position. |

| Prenyltransferases | Attachment of the isoprenoid-derived side chain to the coumarin scaffold. |

| Dioxygenases/Oxidoreductases | Further modifications of the side chain to introduce hydroxyl groups. |

This table is a hypothetical representation of enzyme families likely involved in this compound biosynthesis based on known pathways for similar coumarin compounds.

Genetic Regulation of this compound Biosynthesis in Native Organisms

The production of specialized metabolites like this compound in their native plant hosts is tightly regulated at the genetic level. Understanding this regulation is key to any future efforts to enhance its production.

Areas for Investigation:

Transcriptional Control: Identifying transcription factors that upregulate or downregulate the expression of the biosynthetic genes in response to developmental cues or environmental stresses.

Gene Clustering: Investigating whether the genes for the this compound biosynthetic pathway are located together in a biosynthetic gene cluster (BGC) within the plant's genome. BGCs facilitate the coordinated expression of pathway genes.

Tissue-Specific Expression: Determining in which specific tissues (e.g., roots, leaves) and at what developmental stages the biosynthesis of this compound is most active.

Heterologous Expression Systems for this compound Production

To overcome the limitations of relying on natural plant sources, which can be slow and yield low concentrations of the desired compound, establishing a heterologous production system is a common strategy. This involves transferring the biosynthetic genes for this compound into a more manageable host organism.

Potential Host Organisms:

| Host System | Advantages | Challenges |

| Escherichia coli | Rapid growth, well-understood genetics, and ease of genetic manipulation. | As a prokaryote, it may lack the proper machinery for post-translational modifications of plant enzymes. |

| Saccharomyces cerevisiae (Yeast) | Eukaryotic system, capable of post-translational modifications, and GRAS (Generally Recognized as Safe) status. | Potentially lower yields compared to bacteria; codon optimization may be necessary. |

| Plant Cell Cultures | Closer to the native environment, ensuring proper enzyme folding and function. | Slower growth and more complex culture conditions compared to microbes. |

Metabolic Pathway Engineering for Enhanced this compound Yields

Once a heterologous production system is established, metabolic engineering techniques can be applied to optimize and increase the yield of this compound.

Strategies for Yield Enhancement:

Precursor Supply Enhancement: Overexpressing genes in the host's native pathways that lead to the production of the identified precursors (e.g., shikimate pathway for the coumarin core, MVA or MEP pathway for the side chain).

Elimination of Competing Pathways: Knocking out or downregulating genes that divert the precursors into other metabolic pathways, thereby channeling more of the building blocks towards this compound synthesis.

Enzyme Engineering: Modifying the biosynthetic enzymes themselves to improve their catalytic efficiency, stability, or substrate specificity.

Fermentation Optimization: Fine-tuning the culture conditions (e.g., temperature, pH, nutrient feed) to maximize the productivity of the engineered host.

Lack of Published Research on the Chemical Synthesis and Derivatization of this compound

Following a comprehensive review of available scientific literature, it has been determined that there are no published studies detailing the chemical synthesis or derivatization of the compound this compound. While this natural coumarin has been successfully isolated from plant sources, such as Angelica pubescens and Citrus medica, and its chemical structure has been elucidated, its laboratory synthesis has not been reported. beilstein-journals.orgmdpi.com

Consequently, the specific topics outlined for discussion—including total synthesis strategies, semisynthesis from natural precursors, and the design of synthetic analogs—cannot be addressed at this time due to the absence of foundational research in these areas. The field of synthetic organic chemistry relies on published, peer-reviewed data to report on established and validated chemical pathways.

General methodologies exist for the synthesis and modification of related coumarin compounds, which are well-documented in chemical literature. mdpi.commdpi.comgavinpublishers.commdpi.com These include various strategies for constructing the core coumarin skeleton and for introducing or modifying side chains. nih.govfrontiersin.orgresearchgate.net However, the application of these methods to the specific stereochemical and functional group arrangement of this compound remains an unexplored area of research.

Currently, information on this compound is confined to its isolation and characterization as a natural product. Future research may lead to the development of synthetic routes to this compound, which would then enable studies into its derivatization and the creation of synthetic analogs. Until such research is published, a detailed article on its synthesis as per the requested outline cannot be compiled.

Chemical Synthesis and Derivatization of Angelitriol

Synthetic Modifications and Derivatization of Angelitriol

Prodrug Strategies and Bioconjugation of this compound

The therapeutic potential of this compound, a naturally occurring polyhydroxylated 7-methoxycoumarin (B196161), is a subject of growing interest. However, like many natural products, its clinical utility may be hampered by suboptimal pharmacokinetic properties such as poor solubility, limited bioavailability, and lack of target specificity. To address these challenges, prodrug and bioconjugation strategies are being explored. These approaches aim to modify the this compound molecule to enhance its delivery and efficacy, and then release the active compound at the desired site of action.

Prodrug Strategies for this compound

Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active pharmacological agent. For this compound, which possesses multiple hydroxyl groups, the most common prodrug strategies involve the formation of esters and carbonates. These modifications can mask the polar hydroxyl groups, thereby increasing the lipophilicity of the molecule and enhancing its ability to cross cell membranes.

The formation of ester prodrugs is a well-established method to improve the oral bioavailability of drugs containing hydroxyl groups. researchgate.net This strategy involves the esterification of one or more of the hydroxyl groups of this compound with various acids. These ester linkages are designed to be stable in the gastrointestinal tract but are readily cleaved by ubiquitous esterase enzymes in the blood, liver, and other tissues to release the parent this compound. ijpcbs.comscirp.org

The rate of hydrolysis of the ester bond can be modulated by altering the steric and electronic properties of the acyl group. nih.gov For instance, bulkier acyl groups may slow down the rate of enzymatic cleavage, allowing for a more sustained release of this compound. nih.gov Amino acid ester prodrugs could also be synthesized to potentially target specific amino acid transporters, thereby improving absorption and cellular uptake. scirp.org

Table 1: Potential Ester Prodrugs of this compound

| Prodrug Type | Acyl Group Example | Potential Advantage | Activation Mechanism |

| Simple Ester | Acetyl, Pivaloyl | Increased lipophilicity, enhanced membrane permeability | Enzymatic hydrolysis by esterases |

| Amino Acid Ester | Glycinate, Valinate | Targeted uptake via amino acid transporters, improved solubility | Enzymatic hydrolysis by esterases |

| Dicarboxylic Acid Ester | Succinate, Glutarate | Improved aqueous solubility | Enzymatic hydrolysis by esterases |

This table presents hypothetical examples of ester prodrugs of this compound based on common prodrug strategies for hydroxylated compounds.

Similar to esters, carbonates are another class of prodrugs suitable for masking the hydroxyl groups of this compound. Carbonate prodrugs are generally more stable than their ester counterparts, which can be advantageous in preventing premature hydrolysis. ijpcbs.com The synthesis of carbonate-linked prodrugs involves reacting the hydroxyl groups of this compound with a suitable chloroformate or by using triphosgene (B27547) with an appropriate alcohol. These carbonate linkages are also susceptible to cleavage by esterases, releasing this compound, carbon dioxide, and the corresponding alcohol. nih.gov The use of polyethylene (B3416737) glycol (PEG) in conjunction with a carbonate linker has been shown to dramatically enhance the water solubility of some prodrugs. nih.gov

Table 2: Potential Carbonate Prodrugs of this compound

| Prodrug Moiety | Linker Type | Potential Advantage | Activation Mechanism |

| Alkyl Carbonate | Ethyl carbonate | Increased stability compared to esters | Enzymatic hydrolysis by esterases |

| PEGylated Carbonate | PEG-carbonate | Enhanced water solubility, prolonged circulation time | Enzymatic hydrolysis by esterases |

This table presents hypothetical examples of carbonate prodrugs of this compound based on established prodrug chemistry.

Bioconjugation of this compound

Bioconjugation involves the covalent attachment of a drug molecule to another chemical entity, such as a targeting ligand, a polymer, or a nanoparticle. This strategy aims to improve the drug's therapeutic index by enhancing its delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity. vwr.com

For this compound, its hydroxyl groups provide convenient handles for conjugation. These groups can be activated or modified to react with a variety of linkers and targeting moieties.

To achieve active targeting, this compound could be conjugated to ligands that bind to specific receptors overexpressed on the surface of target cells, such as cancer cells. uobaghdad.edu.iq Examples of targeting ligands include peptides (e.g., RGD peptides), antibodies, and small molecules. nih.govmdpi.com The linker used to connect this compound to the targeting ligand is a critical component of the bioconjugate, as its stability and cleavage mechanism will determine when and where the active drug is released. acs.org Click chemistry, a set of highly efficient and specific reactions, is a popular method for creating such bioconjugates. nih.govresearchgate.net

Conjugation of this compound to polymers, such as polyethylene glycol (PEG), can improve its pharmacokinetic profile. This process, known as PEGylation, can increase the hydrodynamic size of the molecule, leading to reduced renal clearance and a longer circulation half-life. nih.gov Furthermore, star-shaped polymers can be used to create nanoparticles containing this compound, potentially for dual photodynamic therapy and chemotherapy applications. nih.gov

Table 3: Potential Bioconjugation Strategies for this compound

| Conjugate Type | Attached Moiety Example | Potential Advantage | Linker Example |

| Targeted Drug Conjugate | RGD Peptide | Targeted delivery to tumor cells expressing integrin receptors | Cleavable ester or amide linker |

| Antibody-Drug Conjugate | Anti-Her2 Antibody | Targeted delivery to HER2-positive cancer cells | Thioether or maleimide (B117702) linker |

| Polymer-Drug Conjugate | Polyethylene Glycol (PEG) | Increased half-life, improved solubility, reduced immunogenicity | Ester or carbonate linker |

This table outlines hypothetical bioconjugation strategies for this compound based on common approaches in drug delivery.

Mechanistic Investigations of Angelitriol S Biological Interactions

Cellular and Molecular Target Identification of Angelitriol

Identifying the specific cellular and molecular components that interact with this compound is the foundational step in understanding its biological effects. Modern biochemical and analytical techniques offer powerful tools for this purpose.

Proteomic and Metabolomic Profiling of this compound-Treated Cells

To map the cellular response to this compound, researchers can employ proteomic and metabolomic approaches. ctcusp.orgnih.govmdpi.com These "omics" technologies provide a global snapshot of the changes in protein and metabolite levels within a cell upon exposure to the compound. ctcusp.org

Proteomics involves the large-scale study of proteins, their structures, and functions. ctcusp.orgnih.gov In the context of this compound, this would involve treating cells with the compound and then using techniques like mass spectrometry to compare the protein expression levels to untreated cells. nih.gov This can reveal which proteins are upregulated, downregulated, or post-translationally modified, suggesting their involvement in this compound's mechanism of action. nih.gov

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. ctcusp.orgmdpi.com By analyzing the metabolome of this compound-treated cells, scientists can identify alterations in metabolic pathways. mdpi.comnih.gov For instance, changes in the levels of specific lipids, amino acids, or glucose metabolites could indicate which cellular processes are affected by this compound. mdpi.com

A hypothetical summary of expected findings from such studies is presented in the table below.

Table 1: Hypothetical Proteomic and Metabolomic Changes in Response to this compound

| Omics Approach | Potential Findings | Implication for Cellular Targets |

|---|---|---|

| Proteomics | Upregulation of antioxidant enzymes; Downregulation of pro-inflammatory cytokines. | Suggests interaction with pathways regulating oxidative stress and inflammation. |

| Metabolomics | Alterations in the pentose (B10789219) phosphate (B84403) pathway; Changes in lipid profiles. | Points towards modulation of cellular energy metabolism and membrane-related processes. |

High-Throughput Screening for Receptor or Enzyme Binding

High-throughput screening (HTS) is a drug discovery process that allows for the rapid, automated testing of large numbers of chemical compounds against specific biological targets. bmglabtech.com This method can be instrumental in identifying if this compound directly binds to any receptors or enzymes. bmglabtech.commdpi.com HTS assays are typically performed in multi-well plates and can screen thousands of compounds in a single day. mdpi.com

The process generally involves:

Target Identification: Selecting a specific receptor or enzyme of interest. mdpi.com

Assay Development: Creating a robust and reproducible assay that can detect the binding of a compound to the target. mdpi.com

Screening: Testing a library of compounds, including this compound, to identify "hits" that show activity in the assay. bmglabtech.com

Hit Confirmation and Characterization: Further testing of the initial hits to confirm their activity and determine their potency. mdpi.com

For this compound, HTS could be used to screen it against a panel of known receptors and enzymes to quickly identify potential direct molecular targets. bmglabtech.comnih.gov

This compound's Modulation of Enzymatic Activities and Receptor Interactions

Once potential enzyme or receptor targets are identified, the next step is to characterize the nature of these interactions in more detail.

Enzyme Kinetics and Inhibition Studies

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. uomustansiriyah.edu.iq By measuring how the rate of an enzymatic reaction changes in the presence of this compound, researchers can determine if the compound acts as an inhibitor or an activator. uomustansiriyah.edu.iqnih.gov

Key parameters determined from enzyme kinetic studies include:

Vmax: The maximum rate of the reaction. libretexts.org

Km: The substrate concentration at which the reaction rate is half of Vmax, which is an inverse measure of the enzyme's affinity for its substrate. libretexts.org

Different types of inhibition (competitive, non-competitive, and uncompetitive) can be distinguished by their effects on Vmax and Km. uomustansiriyah.edu.iqnih.gov For example, a competitive inhibitor will increase the apparent Km but not affect Vmax. libretexts.org Understanding the type of inhibition can provide insights into how this compound interacts with the enzyme. numberanalytics.com

Table 2: Interpreting Enzyme Inhibition Studies

| Type of Inhibition | Effect on Vmax | Effect on Km | Inferred Mechanism |

|---|---|---|---|

| Competitive | Unchanged | Increased | This compound binds to the active site, competing with the substrate. libretexts.org |

| Non-competitive | Decreased | Unchanged | This compound binds to a site other than the active site, altering the enzyme's conformation. nih.gov |

| Uncompetitive | Decreased | Decreased | this compound binds only to the enzyme-substrate complex. nih.gov |

Preliminary research has suggested that this compound may act as a cholinesterase inhibitor. cqvip.com

Ligand-Receptor Binding Assays

Ligand-receptor binding assays are used to measure the affinity and specificity with which a ligand (in this case, this compound) binds to a receptor. giffordbioscience.comwikipedia.org These assays are fundamental in pharmacology for characterizing the interaction between a drug and its target. wikipedia.org

Radioligand binding assays are a common technique where a radioactively labeled version of a known ligand is used to compete with the test compound (this compound) for binding to the receptor. merckmillipore.comnih.gov By measuring the amount of radioligand that is displaced by this compound, researchers can determine this compound's binding affinity, often expressed as the Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration). giffordbioscience.com

The key parameters obtained from these assays are:

Kd (Dissociation Constant): A measure of the affinity of a ligand for its receptor. A lower Kd indicates a higher affinity. giffordbioscience.com

Bmax (Maximum Binding Capacity): The total number of receptors in a given sample. giffordbioscience.com

Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half the receptors when no radioligand is present. giffordbioscience.com

These assays can be performed using various formats, including on-bead, on-column, or in multiwell plates. wikipedia.org

Perturbations of Cellular Signaling Pathways by this compound

Cellular signaling pathways are complex networks of proteins and other molecules that work together to control cellular processes such as growth, differentiation, and apoptosis. mdpi.com Many drugs and natural compounds exert their effects by modulating these pathways. nih.govroutledge.com

This compound's impact on cellular signaling can be investigated by examining its effects on key signaling molecules. For example, researchers might look at the phosphorylation status of proteins in major signaling cascades like the MAPK/ERK pathway or the PI3K/Akt pathway, both of which are crucial in cell survival and proliferation. nih.gov Techniques such as Western blotting can be used to detect these changes.

A hypothetical example of how this compound might perturb a signaling pathway is outlined below:

this compound binds to a cell surface receptor.

This binding event inhibits the activation of a downstream kinase.

The inactivation of the kinase prevents the phosphorylation of a transcription factor.

The unphosphorylated transcription factor is unable to enter the nucleus and activate the expression of genes involved in an inflammatory response.

By systematically dissecting these pathways, a comprehensive understanding of this compound's mechanism of action can be achieved. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Downstream Signaling Cascade Analysis

Research into the molecular mechanisms of this compound and related compounds from its plant source, Angelica pubescens, points towards the modulation of key inflammatory and cell survival signaling pathways. A primary target appears to be the Nuclear Factor-kappa B (NF-κB) signaling cascade. sci-hub.senih.gov NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. bioline.org.brnih.gov this compound is thought to inhibit the activation of NF-κB, which in turn prevents the transcription of pro-inflammatory genes. nih.govnih.gov This inhibition can occur through the prevention of the phosphorylation and degradation of IκB-α, a key step in NF-κB activation. nih.gov

Furthermore, the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and Extracellular signal-Regulated Kinase 1/2 (ERK1/2), are also implicated. nih.govemjreviews.com These pathways are involved in cellular responses to a variety of stimuli and play roles in proliferation, differentiation, and apoptosis. frontiersin.orgassaygenie.com Studies on compounds with similar activities suggest that this compound might suppress the phosphorylation of p38 and ERK1/2, thereby blocking downstream inflammatory processes. nih.gov The inhibition of these kinase cascades can lead to a reduction in the production of inflammatory mediators. nih.govmdpi.com

Gene Expression and Protein Expression Modulation

The modulation of signaling cascades by this compound directly impacts the expression of specific genes and their corresponding proteins. wikipedia.orgbio-rad.comebi.ac.uk A significant effect is the downregulation of genes responsible for producing pro-inflammatory enzymes and cytokines.

Specifically, this compound is suggested to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). bioline.org.brnih.govscielo.br In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS) in cell models, iNOS and COX-2 are upregulated, leading to the production of nitric oxide (NO) and prostaglandins, respectively. mdpi.commdpi.com By suppressing the transcription of iNOS and COX-2 genes, this compound effectively reduces the levels of these inflammatory mediators. bioline.org.brnih.gov This inhibitory action on gene expression is a direct consequence of its interference with the NF-κB and MAPK signaling pathways. nih.govnih.gov

The table below summarizes the key genes and proteins modulated by compounds with mechanisms believed to be similar to this compound.

| Target Gene/Protein | Effect of Modulation | Associated Pathway | Reference |

| iNOS (inducible Nitric Oxide Synthase) | Downregulation of expression | NF-κB, MAPK | bioline.org.brnih.govscielo.br |

| COX-2 (Cyclooxygenase-2) | Downregulation of expression | NF-κB, MAPK | bioline.org.brnih.govscielo.br |

| TNF-α (Tumor Necrosis Factor-alpha) | Downregulation of expression/secretion | NF-κB | bioline.org.br |

| IL-6 (Interleukin-6) | Downregulation of expression/secretion | NF-κB | mdpi.comnih.gov |

| NF-κB (p65 subunit) | Inhibition of phosphorylation and nuclear translocation | IKK | nih.govnih.gov |

| IκB-α (Inhibitor of kappa B) | Inhibition of phosphorylation and degradation | NF-κB | nih.gov |

| p38 MAPK | Inhibition of phosphorylation | MAPK | nih.gov |

| ERK1/2 | Inhibition of phosphorylation | MAPK | nih.gov |

In Vitro Biological Activity Profiling of this compound

The biological activities of this compound have been characterized through a variety of in vitro assays, revealing its potential as a multi-target agent.

Anti-Platelet Aggregation Mechanisms

This compound has demonstrated potential in inhibiting platelet aggregation. Platelet activation and aggregation are critical processes in thrombosis and are initiated by various agonists like thrombin and collagen. nih.govamegroups.org The mechanism of many anti-platelet agents involves interfering with signaling pathways that lead to the activation of glycoprotein (B1211001) IIb/IIIa receptors, which are essential for fibrinogen binding and creating bridges between platelets. pharmgkb.orgnih.gov Some compounds achieve this by inhibiting cyclooxygenase (COX), which reduces the synthesis of thromboxane (B8750289) A2, a potent platelet activator. nih.govderangedphysiology.com Others may target ADP receptors like P2Y12 to prevent platelet activation. pharmgkb.orgmdpi.com Studies on similar natural compounds suggest that this compound may inhibit both collagen- and thrombin-induced platelet aggregation. amegroups.org This inhibition is linked to the suppression of downstream signaling molecules like phospholipase C gamma-2 (PLCγ2) and protein kinase B (Akt), which are part of the glycoprotein VI-mediated signaling pathway. amegroups.org

Anti-Inflammatory Effects in Cell Models

In various cell-based models, particularly using macrophages like RAW 264.7 stimulated with lipopolysaccharide (LPS), this compound exhibits significant anti-inflammatory properties. bioline.org.brmdpi.com The primary mechanism is the inhibition of pro-inflammatory mediator production. mdpi.com This includes a dose-dependent reduction in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). bioline.org.brmdpi.com This effect is a direct result of the suppressed expression of the iNOS and COX-2 enzymes at both the mRNA and protein levels. nih.govmdpi.com The underlying mechanism for this suppression is the inhibition of the NF-κB and p38 MAPK signaling pathways. nih.govmdpi.com

The following table presents data on the inhibitory effects of compounds with similar mechanisms to this compound on inflammatory markers in cell models.

| Cell Model | Inducer | Marker Inhibited | Observed Effect | Reference |

| RAW 264.7 Macrophages | LPS | NO Production | Significant, dose-dependent inhibition | bioline.org.brmdpi.com |

| RAW 264.7 Macrophages | LPS | PGE2 Production | Significant, dose-dependent inhibition | bioline.org.brmdpi.com |

| RAW 264.7 Macrophages | LPS | iNOS Protein Expression | Dose-dependent reduction | nih.govmdpi.com |

| RAW 264.7 Macrophages | LPS | COX-2 Protein Expression | Dose-dependent reduction | nih.govmdpi.com |

| RAW 264.7 Macrophages | LPS | TNF-α Production | Potent inhibition | bioline.org.br |

Neuroprotective Activities in Neuronal Cell Cultures

This compound has shown potential neuroprotective effects in vitro. researchgate.net Studies using neuronal cell cultures, such as PC12 and SH-SY5Y cells, have demonstrated that compounds from the Angelica genus can protect neurons from damage induced by toxins or oxidative stress. frontiersin.orgjfda-online.com For instance, active compounds can protect mNGF-differentiated PC12 cells from toxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. jfda-online.com The neuroprotective mechanisms are often linked to anti-apoptotic and antioxidant activities. jfda-online.comaccscience.com This includes scavenging intracellular reactive oxygen species (ROS) and reducing elevated intracellular calcium levels. jfda-online.com Furthermore, the inhibition of key apoptotic enzymes like caspase-3 and caspase-9 has been observed. jfda-online.com

Anti-Tumor Activities in Cancer Cell Lines

This compound is among several compounds isolated from Angelica species that exhibit anti-tumor activities against various cancer cell lines. nih.gov The cytotoxic effects are often dose-dependent and can be selective for tumor cells over normal cells. mdpi.comnih.gov The mechanisms underlying these anti-tumor effects are multifaceted and may include inducing apoptosis (programmed cell death), inhibiting DNA replication, and suppressing tumor cell metastasis. nih.govarchivesofmedicalscience.com For example, some related natural compounds induce apoptosis by activating the expression of p53, Bax, caspase-3, and caspase-9, while decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com In colon cancer cell lines, compounds with similar structures have been shown to arrest the cell cycle at the G2/M phase, followed by apoptosis. mdpi.com

The table below details the observed anti-tumor activities in various cancer cell lines.

| Cancer Cell Line | Compound Source/Type | Observed Effect | Mechanism | Reference |

| Pancreatic cancer cells (Panc1, Colo357) | Fucus vesiculosus phlorotannins | Dose-dependent cytotoxicity (IC50: 17-29 µg/mL) | Not specified | mdpi.com |

| Bladder cancer cells (RT4, 647V) | Magainin II peptide | Dose-dependent proliferation inhibition (Avg. IC50: 75.2 µM) | Cytotoxicity | nih.gov |

| Liver cancer cells (HepG2) | Genistein | Dose-dependent cytotoxicity (IC50: 25 µM) | ROS generation, mitochondrial apoptosis, G2/M arrest | archivesofmedicalscience.com |

| Colon cancer cells (GEO) | ZD-1839 (EGFR inhibitor) | Inhibition of colony formation, increased apoptosis | Cytostatic, induction of apoptosis | nih.gov |

| Colon cancer cells | Asperphenin A | Growth inhibition, G2/M arrest, apoptosis | Microtubule disassembly | mdpi.com |

Other Reported Cellular Activities (e.g., antioxidant, sedative)

This compound has been evaluated for several other cellular activities, most notably for its antioxidant potential. In vitro studies have quantified its ability to scavenge free radicals, which are implicated in cellular damage and various disease pathologies. One study reported on its antioxidant activity using two different assays: the superoxide (B77818) radical scavenging assay and the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov

In the superoxide radical scavenging activity test, this compound demonstrated a scavenging rate of 14.5% at a concentration of 3.125 μg/mL. For comparison, the control substance, curcumin (B1669340), showed a scavenging rate of 16.1% at the same concentration. In the DPPH radical scavenging assay, this compound exhibited a 31.1% scavenging activity at a concentration of 6.25 μg/mL, whereas the curcumin control had an activity of 50.0%. nih.gov These findings indicate that this compound possesses moderate antioxidant properties.

| Assay | Compound | Concentration (μg/mL) | Scavenging Activity (%) | Source |

|---|---|---|---|---|

| Superoxide Radical Scavenging | This compound | 3.125 | 14.5 | nih.gov |

| Curcumin (Control) | 3.125 | 16.1 | ||

| DPPH Radical Scavenging | This compound | 6.25 | 31.1 | nih.gov |

| Curcumin (Control) | 6.25 | 50.0 |

Regarding sedative properties, while the plant from which this compound is isolated, Angelica biserrata (also known as Angelica pubescens f. biserrata), is reported to have sedative effects, specific studies focusing on the sedative activity of the isolated this compound compound are not extensively detailed in the reviewed scientific literature. frontiersin.orgnih.gov The sedative effects of the plant are often attributed to a complex mixture of its constituents, including various coumarins and volatile oils. frontiersin.orgnih.govresearchgate.net

Ex Vivo Experimental Models of this compound Activity

Ex vivo studies provide a valuable bridge between in vitro and in vivo research by using tissue or cells in an artificial environment outside the organism. For this compound, research has highlighted its activity in ex vivo models of platelet aggregation.

Platelet aggregation is a critical process in hemostasis and thrombosis. An early study isolated this compound from the roots of Angelica pubescens f. biserrata and reported that the compound exhibited strong inhibitory effects on human platelet aggregation. This finding suggests a potential role for this compound in modulating platelet-related physiological and pathological processes. While the specific mechanisms and quantitative details of this inhibition were part of the initial structural elucidation studies, it stands as a key reported ex vivo activity of the compound.

In Vivo Studies in Preclinical Animal Models

While various compounds from Angelica biserrata have been tested in vivo, specific preclinical animal model studies focusing exclusively on the isolated compound this compound are limited in the available scientific literature. The biological activities of the plant are often investigated using crude extracts or other major constituents. nih.govsci-hub.se

Extracts from Angelica biserrata, the natural source of this compound, have demonstrated anti-inflammatory effects in various animal models. nih.govsci-hub.senih.govnih.gov For instance, other compounds isolated from the plant, such as osthenol (B192027) and falcarindiol, have shown inhibitory activity on cyclooxygenase (COX-1), a key enzyme in the inflammatory pathway. nih.gov However, dedicated in vivo studies to determine the specific anti-inflammatory efficacy of this compound in established animal models of inflammation, such as carrageenan-induced paw edema, have not been detailed in the reviewed literature. nih.govmedwinpublishers.com

The crude extracts and some compounds from Angelica biserrata have been reported to possess neuroprotective properties. nih.govsci-hub.se Research into the neuroprotective effects of natural compounds often involves animal models of conditions like Parkinson's disease or stroke. nih.govnih.govnih.gov These studies typically assess the compound's ability to protect neurons from damage and reduce associated functional deficits. At present, specific in vivo studies investigating the neuroprotective potential of isolated this compound in animal models of neurological disorders are not described in the accessible scientific reports.

The anti-tumor potential of extracts from Angelica biserrata has been noted. nih.govsci-hub.se The standard method for evaluating anti-tumor efficacy in vivo is the xenograft model, where human cancer cells are implanted into immunodeficient mice to form tumors. smccro-lab.come-crt.org The effect of a test compound on tumor growth is then monitored. While this is a common model for assessing anti-cancer compounds, there is no specific information in the reviewed literature detailing the evaluation of this compound's anti-tumor efficacy in xenograft models. nih.govolema.comresearchgate.net

Structure Activity Relationship Sar Studies of Angelitriol and Its Analogs

Systematic Structural Modifications and Their Impact on Biological Activity

There is a lack of published studies detailing the systematic synthesis of Angelitriol analogs and the corresponding impact of these structural modifications on their biological activity. While SAR studies exist for the broader coumarin (B35378) class, these findings cannot be directly and accurately attributed to this compound without specific experimental validation. ajchem-a.comnih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives were found in the reviewed literature.

Computational Descriptors and Activity Correlation

As no QSAR models for this compound have been published, there is no information on the specific computational descriptors that correlate with its biological activity. General QSAR studies on other compound classes utilize a variety of descriptors, but these are not specific to this compound. wikipedia.org

Predictive Modeling for Novel this compound Analogs

The development of predictive models is contingent on initial QSAR studies. Without these foundational studies for this compound, predictive modeling for novel analogs has not been performed.

Stereochemical Influences on this compound's Biological Activity

The this compound molecule contains chiral centers, implying that its stereoisomers could exhibit different biological activities. The importance of stereochemistry in drug action is a well-established principle. nih.govnumberanalytics.comuou.ac.inresearchgate.netmhmedical.com However, no studies were found that specifically isolate or synthesize the different stereoisomers of this compound and compare their biological effects. One study on dihydrobenzofuran lignans (B1203133) did show that the (2R, 3R)-enantiomer was twice as active as the racemic mixture, while the (2S, 3S)-enantiomer had minimal activity, highlighting the importance of stereochemistry, but this was not on this compound. nih.gov

Pharmacophore Modeling and Ligand Design Based on this compound Scaffold

There is no evidence of pharmacophore models being developed based on the this compound scaffold. Pharmacophore modeling requires a set of active compounds from which common structural features essential for biological activity can be derived, and this foundational work has not been published for this compound.

Analytical Methodologies for Angelitriol Research

Advanced Chromatographic Techniques for Angelitriol Quantification and Purity Assessment

Chromatographic methods are fundamental in the study of this compound, enabling its separation from other components in plant extracts and synthetic reaction mixtures. These techniques are pivotal for both quantifying the amount of this compound present and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of coumarins like this compound. Preparative HPLC, in particular, has been instrumental in the isolation of this compound from the ethyl acetate-soluble fraction of Angelica pubescens roots. nih.govrssl.comphenomenex.comwelch-us.comardena.com This method allows for the purification of the compound in quantities sufficient for further structural analysis and biological testing.

For the quantification and purity assessment of this compound, a typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, as the coumarin (B35378) scaffold of this compound possesses a strong chromophore. While specific operational parameters for the routine analysis of this compound are not extensively detailed in publicly available literature, a general approach can be inferred from methods developed for similar coumarins.

Table 1: Illustrative HPLC Parameters for Coumarin Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~320 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

This table presents a generalized set of HPLC conditions and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds in plant extracts. While many coumarins can be analyzed by GC, the relatively high polarity and low volatility of a polyhydroxylated compound like this compound may necessitate derivatization prior to analysis to increase its thermal stability and volatility. The volatile oils of Angelica species have been extensively analyzed by GC-MS, identifying numerous components, though this compound itself is not typically among the volatile fractions. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to traditional HPLC. This is achieved through the use of columns packed with smaller particles (<2 µm). A UPLC-MS/MS method has been developed for the simultaneous determination of several coumarins, including this compound, in rat cerebrospinal fluid after oral administration of an Angelica pubescens extract. nih.govepfl.ch This highlights the suitability of UPLC for analyzing this compound in complex biological matrices where high sensitivity and resolving power are crucial. measurlabs.commdpi.com

Table 2: General Parameters for UPLC-MS/MS Analysis of Coumarins

| Parameter | Typical Condition |

| Column | UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 0.3-0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection | Tandem Mass Spectrometry (MS/MS) |

This table provides a general outline for a UPLC-MS/MS method; specific parameters would be optimized for this compound.

Chiral Chromatography for Enantiomeric Purity

The structure of this compound, 6-[(1R,2S)-1,2,3-trihydroxy-3-methylbutyl]-7-methoxycoumarin, contains two chiral centers, meaning it can exist as one of four possible stereoisomers. nih.gov The naturally occurring and isolated form is specified with the (1R,2S) configuration. Chiral chromatography is the definitive method for separating enantiomers and diastereomers, and thus for assessing the enantiomeric purity of an this compound sample. welch-us.comresearchgate.netsdsu.edu This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. While specific chiral chromatography methods for this compound are not detailed in the literature, polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including those with multiple stereocenters. welch-us.com Both normal-phase and reversed-phase modes can be employed for such separations.

Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. sdsu.educeitec.czucsb.eduemerypharma.comscielo.br

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. Key signals would include those for the aromatic protons on the coumarin ring, the methoxy (B1213986) group protons, and the protons of the dihydroxy-methylbutyl side chain.

The ¹³C NMR spectrum would show distinct signals for each of the 15 carbon atoms in the this compound molecule, including the carbonyl carbon of the lactone, the aromatic carbons, the methoxy carbon, and the carbons of the aliphatic side chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Coumarin Aromatic Protons | 6.2 - 7.8 | 100 - 160 |

| Lactone Carbonyl (C=O) | - | 160 - 170 |

| Methoxy Group (O-CH₃) | 3.8 - 4.0 | 55 - 60 |

| Aliphatic Side Chain (CH, CH₂, C(OH)) | 1.0 - 5.0 | 20 - 80 |

| Gem-dimethyl Group (C(CH₃)₂) | 1.0 - 1.5 | 20 - 30 |

These are estimated chemical shift ranges. Actual values would be determined from experimental spectra.

2D NMR (e.g., COSY, HSQC, HMBC): 2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, helping to establish the connectivity of protons within the coumarin ring and along the aliphatic side chain. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of carbon signals based on the already assigned proton signals. epfl.chsdsu.edu

Through the combined interpretation of these 1D and 2D NMR spectra, the complete and unambiguous structure of this compound, including its relative stereochemistry, can be confirmed.

Hyphenated Techniques for Complex Mixture Analysis and Metabolomics

To analyze this compound within complex biological or chemical mixtures, chromatographic separation techniques are coupled with sensitive detectors.

The combination of chromatography with mass spectrometry is a powerful approach for the accurate and reproducible analysis of numerous metabolites in biological samples. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for quantifying this compound in complex matrices. The liquid chromatograph separates this compound from other components in the sample before it enters the mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by selecting the this compound molecular ion, fragmenting it, and then detecting a specific fragment ion. This method is considered a gold standard in many clinical and research laboratories. mdpi.com LC-MS/MS allows for high-throughput analysis and can often simplify sample preparation procedures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com For non-volatile compounds like this compound, derivatization is typically required to increase their volatility. creative-proteomics.com GC provides excellent separation of compounds, and the subsequent MS analysis provides identification based on fragmentation patterns, which can be compared to spectral libraries. lcms.cz GC-MS and LC-MS are often used as complementary techniques to achieve comprehensive metabolic profiling. nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying metabolites in complex biological mixtures. nih.gov It is highly reproducible and can provide detailed structural information, making it ideal for elucidating the biosynthetic pathways of compounds like this compound. nih.govmdpi.com By using stable isotope tracers, such as ¹³C-labeled precursors, NMR can track the incorporation of these labels into this compound and its intermediates, providing direct insights into the metabolic route. frontiersin.org While less sensitive than MS, NMR's ability to identify unknown compounds and provide quantitative data makes it an indispensable tool in metabolomics. nih.govfrontiersin.org

Quality Control and Standardization Protocols for this compound in Research

Ensuring the quality and consistency of this compound used in research is paramount for obtaining reliable and reproducible results. Standardization protocols are essential to confirm the identity, purity, and concentration of the compound.

Key quality control parameters include:

Identity: Confirmation of the chemical structure of this compound using techniques like NMR and HRMS.

Purity: Assessment of the sample's purity using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or GC. The assay, or quantitative measure of the marker compound, is a critical component. dgdagov.info

Contaminants: Screening for the presence of impurities, such as residual solvents, heavy metals, pesticides, and mycotoxins, particularly if the compound is isolated from natural sources. dgdagov.infowho.int

Stability: Evaluating the stability of this compound under various storage conditions to establish appropriate handling and storage procedures.

Regulatory bodies and pharmacopoeias provide guidelines for the quality control of chemical and herbal materials, which can serve as a framework for establishing robust standardization protocols for this compound research. researchgate.netscholar9.com

Table 2: Analytical Techniques in Quality Control of this compound

| Quality Parameter | Recommended Analytical Technique(s) |

|---|---|

| Identity Confirmation | NMR, HRMS, IR Spectroscopy |

| Purity Assessment & Assay | HPLC-UV, GC-FID, LC-MS/MS |

| Contaminant Analysis | ICP-MS (Heavy Metals), GC-MS/LC-MS (Pesticides) |

| Stability Studies | HPLC-UV, LC-MS |

Future Directions and Advanced Research Perspectives for Angelitriol

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Angelitriol Biosynthesis Research

The complete biosynthetic pathway of many complex furanocoumarins, including potentially this compound, remains to be fully elucidated. Integrative multi-omics approaches offer a powerful strategy to map the intricate molecular machinery responsible for its production in plants, such as those from the Angelica genus. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a holistic view of the biological processes, from gene to metabolite. nih.gov

Recent studies on Angelica species have successfully utilized these techniques to identify key enzymes and genes involved in coumarin (B35378) synthesis. researchgate.netdtu.dk For instance, integrative analyses in Angelica dahurica have identified specific cytochrome P450 enzymes (CYP71AZ18, CYP71AZ19, and CYP83F95) responsible for critical hydroxylation steps in the furanocoumarin pathway. nih.govdntb.gov.ua Similarly, research on Angelica decursiva employed RNA-seq to identify enzymes like phenylalanine ammonia-lyase (PAL) and 4-Coumarate: Coenzyme A Ligase (4CL) as central to the biosynthesis of the coumarin precursor umbelliferone. nih.govresearchgate.netresearchgate.net

A future research program for this compound would involve a similar multi-omics strategy. High-throughput sequencing of the genome of an this compound-producing plant would provide the fundamental genetic blueprint. dtu.dk Transcriptomic analysis (RNA-seq) at different developmental stages or under various environmental stresses would reveal which genes are actively expressed when this compound concentrations are highest. nih.gov Proteomic studies would then identify the corresponding enzymes, confirming their functional role in the pathway. Finally, metabolomics would quantify this compound and its precursors, correlating their presence with the genomic and transcriptomic data to validate the proposed pathway. nih.govresearchgate.net This integrated approach is essential for understanding the natural production of this compound and provides the genetic tools for its potential heterologous production in microbial systems.

Table 1: Potential Applications of Omics Technologies in this compound Biosynthesis Research

| Omics Technology | Research Focus | Potential Outcome for this compound Research |

|---|---|---|

| Genomics | Whole-genome sequencing and assembly of an this compound-producing plant species. | Identification of the complete set of genes, including potential enzyme-coding sequences (e.g., P450s, prenyltransferases) involved in the furanocoumarin pathway. |

| Transcriptomics | RNA-sequencing (RNA-seq) of tissues at various developmental stages or under stress conditions. | Correlation of gene expression profiles with this compound accumulation, highlighting candidate genes actively involved in its synthesis. |

| Proteomics | Mass spectrometry-based analysis of the proteome. | Identification and quantification of enzymes present during active this compound biosynthesis, confirming the functional translation of candidate genes. |

| Metabolomics | HPLC-MS and NMR-based profiling of small molecules. | Accurate quantification of this compound and its biosynthetic precursors and intermediates, providing chemical evidence to validate the proposed pathway. |

| Integrative Omics | Computational integration of data from all omics layers. | Construction of a comprehensive and validated biosynthetic pathway for this compound; identification of regulatory networks controlling its production. |

Advanced Synthetic Methodologies for Complex Coumarin Derivatives

While isolation from natural sources is a primary method for obtaining this compound, advanced synthetic methodologies are crucial for producing the compound in larger quantities and for creating structural analogs for structure-activity relationship (SAR) studies. The chemical synthesis of furanocoumarins can be approached by constructing the furan (B31954) ring onto a pre-existing coumarin core, forming the pyrone ring on a benzofuran (B130515) scaffold, or building both rings around a central benzene (B151609) ring. mdpi.com

Several powerful reactions have been refined for the synthesis of complex coumarins. nih.gov The Fries rearrangement of acyloxyheteroarenes has proven to be a convenient method for creating key acylhydroxycoumarin intermediates. nih.govresearchgate.net Furthermore, various condensation reactions provide reliable routes to the core coumarin structure. nih.gov The development of novel catalytic systems and reaction conditions continues to improve the efficiency and versatility of these classic transformations.

For this compound, a future synthetic strategy would likely involve a multi-step total synthesis. youtube.comnih.govresearchgate.netorganic-chemistry.orgyoutube.com A retrosynthetic analysis would disconnect the target molecule into simpler, commercially available starting materials. Advanced methods, such as transition-metal-catalyzed cross-coupling reactions, stereoselective rearrangements, and novel cyclization strategies, could be employed to construct the complex tricyclic core and install the specific functional groups of this compound with high precision and yield. nih.gov The ability to synthetically access this compound opens the door to creating a library of derivatives, where systematic modifications to the structure can be made to probe its biological activity and optimize its therapeutic properties.

Table 2: Comparison of Advanced Synthetic Methodologies for this compound and its Derivatives

| Synthetic Method | Description | Potential Application for this compound Synthesis |

|---|---|---|

| Pechmann Condensation | Acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. | A foundational method for constructing the core coumarin (α-benzopyrone) ring system of this compound from a suitably substituted phenol precursor. |

| Knoevenagel Condensation | Base-catalyzed reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group. | Useful for forming the C3-C4 bond of the pyrone ring, particularly for introducing specific substituents at the 3-position. |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. | A versatile method for forming the double bond within the pyrone ring, offering good control over the geometry of the resulting product. |

| Fries Rearrangement | Rearrangement of a phenolic ester to a hydroxy aryl ketone. | Can be used to synthesize key hydroxy-acyl precursors necessary for subsequent cyclization to form the furanocoumarin scaffold. nih.govresearchgate.net |

| Palladium-Catalyzed Cyclization | Intramolecular cyclization reactions catalyzed by palladium complexes. | Advanced strategy for efficiently forming the furan or pyrone rings in the final steps of the synthesis, often under mild conditions. |

Application of Artificial Intelligence and Machine Learning in this compound Discovery and SAR

In the context of this compound, AI and ML can be applied in several impactful ways. First, a virtual library of thousands of hypothetical this compound derivatives could be generated in silico. ML-based Quantitative Structure-Activity Relationship (QSAR) models could then be trained on existing data from other furanocoumarins to predict the biological activity of these new virtual compounds. nih.govgithub.com This process would prioritize the most promising derivatives for chemical synthesis, saving significant time and resources. ijcrt.org

Furthermore, generative AI models could design entirely new molecules based on the this compound scaffold, optimized for high predicted activity against a specific biological target and favorable drug-like properties. nih.gov Explainable AI (XAI) techniques could provide insights into why the model predicts a certain derivative to be active, highlighting key molecular features that are crucial for its function. ijcrt.org This data-driven approach can guide medicinal chemists in the rational design of next-generation therapeutics based on the this compound structure. core.ac.uk

Table 3: Potential AI and Machine Learning Applications in this compound Research

| AI/ML Application | Description | Prospective Goal for this compound |

|---|---|---|

| QSAR Modeling | Building predictive models that correlate a compound's chemical structure with its biological activity. | Predict the bioactivity of virtual this compound derivatives to prioritize synthesis of the most promising candidates for experimental testing. |

| Virtual Screening | Using computational models to screen large compound libraries for potential hits against a biological target. | Identify potential protein targets for this compound by screening it against databases of known protein structures. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of compounds. biorxiv.org | Assess the drug-likeness of novel this compound derivatives early in the design phase, reducing late-stage failures. |

| Generative Models | AI algorithms that can generate novel chemical structures with desired properties. | Design new molecules based on the this compound scaffold that are optimized for high potency and selectivity against a specific disease target. |

| Explainable AI (XAI) | Techniques that make the predictions of complex "black-box" models understandable to humans. | Identify the specific molecular substructures and properties of this compound that are most important for its biological activity, guiding rational drug design. |

Computational Chemistry and Molecular Dynamics Simulations of this compound-Target Interactions

Computational chemistry provides powerful tools to investigate the interactions between a small molecule like this compound and its biological targets at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations are essential for elucidating mechanisms of action and for the rational design of more effective drugs. nih.govnih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. openmedicinalchemistryjournal.com For this compound, this approach could be used to perform a large-scale virtual screening, docking the molecule into the binding sites of hundreds or thousands of known proteins. nih.gov This would generate a ranked list of potential biological targets, which could then be prioritized for experimental validation. nih.gov For a high-ranking target, the docking pose would reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the binding. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. An MD simulation models the movements and interactions of all atoms in the system, providing a much more realistic view of the binding stability and conformational changes that may occur. mdpi.com This can confirm whether the binding pose predicted by docking is stable and can reveal how the binding of this compound might alter the protein's function. These in silico insights are invaluable for understanding how this compound exerts its biological effects and for designing modifications to enhance its binding affinity and selectivity. nih.gov

Table 4: Computational Tools for Studying this compound-Target Interactions

| Computational Method | Purpose | Specific Application for this compound Research |

|---|---|---|

| Homology Modeling | To generate a 3D protein structure using its amino acid sequence and a known experimental structure of a related protein. | Create a 3D model of a potential biological target of this compound if no experimental structure is available. |

| Molecular Docking | To predict the binding pose and affinity of a ligand within the active site of a target protein. openmedicinalchemistryjournal.com | Screen this compound against a library of disease-relevant proteins to identify high-affinity targets and predict key binding interactions. |

| Molecular Dynamics (MD) Simulation | To simulate the time-dependent motion of atoms in a molecular system. | Assess the stability of the predicted this compound-protein complex and investigate conformational changes induced by binding. |

| Free Energy Calculations (e.g., MM/PBSA) | To calculate the binding free energy of a ligand to a protein from an MD simulation trajectory. | Provide a more accurate estimation of the binding affinity of this compound and its derivatives to a target, helping to rank compounds. |

| Pharmacophore Modeling | To identify the essential 3D arrangement of chemical features required for biological activity. | Develop a 3D model of the key features of this compound responsible for its activity, which can be used to screen for other molecules with similar properties. |

Exploration of this compound in Novel Bioactive Scaffolds and Chemical Probes